molecular formula C7H6N4O B055340 Imidazo[1,2-b]pyridazine-2-carboxamide CAS No. 123531-29-3

Imidazo[1,2-b]pyridazine-2-carboxamide

Cat. No.: B055340
CAS No.: 123531-29-3
M. Wt: 162.15 g/mol
InChI Key: DJUSZKBLNSVQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pimozide is synthesized through a multi-step process involving the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(4-piperidyl)-2-benzimidazolinone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .

Industrial Production Methods: Industrial production of Pimozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Pimozide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pimozide has a wide range of scientific research applications:

Mechanism of Action

Pimozide exerts its effects by selectively inhibiting dopamine D2 receptors in the central nervous system. This inhibition decreases dopamine neurotransmission, leading to a reduction in motor and vocal tics and delusions of parasitosis. Pimozide also has affinity for α1-adrenoceptors and 5-HT2 receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness of Pimozide: Pimozide is unique in its selective inhibition of dopamine D2 receptors and its additional affinity for α1-adrenoceptors and 5-HT2 receptors. This combination of receptor affinities contributes to its distinct pharmacological effects and therapeutic applications .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSZKBLNSVQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438132
Record name Imidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-29-3
Record name Imidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 4
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-b]pyridazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.